tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Catalog No.
S13461088
CAS No.
M.F
C17H23NO4S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydr...

Product Name

tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

IUPAC Name

tert-butyl 4-(4-methylsulfonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-9H,10-12H2,1-4H3

InChI Key

AZRVNIOUKWCICX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)S(=O)(=O)C

Tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound characterized by its complex structure, which includes a dihydropyridine core, a tert-butyl ester group, and a methylsulfonyl substituent on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that may influence its reactivity and biological activity.

Typical of dihydropyridine derivatives. For instance, it can participate in nucleophilic substitution reactions where the methylsulfonyl group can be replaced by nucleophiles. Additionally, the tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The presence of the dihydropyridine moiety allows for potential oxidation reactions, converting it into pyridine derivatives.

Synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step processes:

  • Formation of Dihydropyridine: Starting from appropriate pyridine precursors, the dihydropyridine framework can be constructed through cyclization reactions.
  • Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the phenolic precursor or through nucleophilic substitution on a suitable leaving group.
  • Esterification: Finally, the tert-butyl carboxylate can be formed by esterification with tert-butanol in the presence of an acid catalyst.

These methods allow for the efficient synthesis of the target compound while maintaining high yields and purity .

Tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound in drug discovery.
  • Organic Synthesis: Its unique structure may allow it to act as an intermediate in the synthesis of more complex molecules.

Interaction studies involving this compound could focus on its binding affinity to various biological targets. Preliminary studies on similar compounds suggest that they may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Understanding these interactions could provide insights into its therapeutic potential.

Several compounds share structural similarities with tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylateContains a cyano group instead of methylsulfonyl0.53
Tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylateLacks the methylsulfonyl substitution0.56
Tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylateContains a bromo substituent0.53
Tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylatePiperidine derivative with cyano group0.51

These compounds highlight the uniqueness of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate due to its specific functional groups and potential interactions that might differ significantly from those of other derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

337.13477939 g/mol

Monoisotopic Mass

337.13477939 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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